5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-5-7-12(8-6-10)21-16(22)14(20-17(21)23)9-11-3-2-4-13(18)15(11)19/h2-9H,1H3,(H,20,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRWUDJBVYIOC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes available research findings, structural data, and case studies to provide a comprehensive overview of the biological activity of this compound.
Structural Characteristics
The molecular formula of this compound is C17H12Cl2N2OS. The compound features a complex structure characterized by the presence of a dichlorophenyl group and a methylphenyl group attached to an imidazolidinone core. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds demonstrate inhibition rates ranging from 30.6% to 57.8% in carrageenan-induced edema models in rats, indicating their potential as therapeutic agents for inflammatory conditions .
Key Findings:
- Compounds synthesized through similar methodologies have shown comparable efficacy to established anti-inflammatory drugs like indomethacin.
- The presence of the dichlorophenyl moiety appears to enhance anti-inflammatory activity.
Synthesis and Evaluation
The synthesis of this compound typically involves condensation reactions leading to the formation of imidazolidinone derivatives. A notable study involved the synthesis of various related compounds, which were then subjected to biological evaluation for their anti-inflammatory and ulcerogenic activities.
Experimental Design:
- Synthesis : Compounds were synthesized via a Mannich reaction involving appropriate precursors.
- Biological Testing : Evaluations included carrageenan-induced edema tests and assessments for ulcerogenic effects.
Results Summary:
- Compounds exhibited varying degrees of anti-inflammatory activity.
- Some derivatives demonstrated lower ulcerogenic potential compared to traditional NSAIDs.
Comparison with Similar Compounds
Core Structure Variations
- Imidazolidinone vs. Thiazolidinone: The target compound’s imidazolidinone core differs from thiazolidinones (e.g., ’s C1–C6) by replacing sulfur with a second nitrogen atom. This alters electronic distribution, hydrogen-bonding capacity, and metabolic stability. Thiazolidinones are widely studied for diverse bioactivities (e.g., antidiabetic, antimicrobial), but imidazolidinones may exhibit distinct pharmacokinetic profiles due to their nitrogen-rich structure .
- Triazole Derivatives: describes a triazole-based compound with similar substituents (2,3-dichlorophenyl and 4-methylphenyl).
Substituent Effects
- Chlorine Position : Compared to ’s compound (3,4-dichlorophenyl), the target’s 2,3-dichlorophenyl group may impose different steric hindrance and electronic effects. Chlorine at the ortho position (C2) could reduce rotational freedom, affecting molecular conformation .
- Methyl vs. Fluorine : The 4-methylphenyl group in the target compound versus the 2-fluorophenyl group in ’s analog highlights how electron-donating (methyl) vs. electron-withdrawing (fluorine) substituents influence lipophilicity and metabolic clearance .
Research Implications and Gaps
- Structural Dynamics : The position of chlorine and methyl groups significantly impacts electronic properties and bioactivity. Computational modeling (e.g., DFT) paired with crystallography (SHELXL) could elucidate conformational preferences .
- Biological Screening: Direct evaluation of the target compound’s antimicrobial, anticancer, or metabolic activities is needed, leveraging assays similar to ’s genotoxicity study .
- Safety Profiling: Comparative toxicokinetic studies between imidazolidinones and thiazolidinones would clarify core structure-related risks .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of structurally related imidazolidinones typically involves cyclocondensation reactions. A validated approach includes refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under controlled stoichiometry (e.g., 1:1:2:3 molar ratios of thiosemicarbazide, chloroacetic acid, sodium acetate, and oxocompound, respectively) . Recrystallization using DMF-ethanol mixtures improves purity. Variations in solvent polarity (e.g., ethanol vs. DMF) and reaction time (2–6 hours) should be systematically tested to optimize yield.
Basic: How can spectroscopic and crystallographic techniques elucidate its structural conformation?
Answer:
- X-ray crystallography : Single-crystal diffraction (as in ) resolves stereochemical ambiguities, such as Z/E isomerism at the methylidene group, with mean C–C bond precision ≤0.008 Å .
- NMR : and NMR can identify substituent effects (e.g., 2,3-dichlorophenyl vs. 4-methylphenyl) on chemical shifts.
- Computational validation : Compare experimental data with PubChem-generated InChIKey descriptors (e.g., bond lengths, angles) .
Basic: What standardized assays are suitable for preliminary bioactivity screening?
Answer:
- Antioxidant activity : Adapt the DPPH radical scavenging assay, using UV-Vis spectroscopy to quantify IC values under controlled pH and temperature.
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays, using ATP/NADH-coupled methods.
- Cytotoxicity : Employ MTT assays on cell lines (e.g., HeLa), with dose-response curves (1–100 µM) .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioassay data?
Answer:
Contradictions in bioactivity (e.g., varying IC across studies) may arise from:
- Stereochemical variability : Use chiral HPLC or circular dichroism to isolate enantiomers and test separately.
- Substituent effects : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) or aryl group modifications (e.g., 4-methylphenyl vs. 4-methoxyphenyl) .
- Data normalization : Apply multivariate analysis (e.g., PCA) to account for assay-specific variables like solvent polarity .
Advanced: What experimental designs address environmental fate and degradation pathways?
Answer:
Adopt a tiered approach:
Abiotic stability : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to measure hydrolysis/photolysis rates via LC-MS.
Biotic transformation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., sulfoxide derivatives) over 28 days .
Computational modeling : Predict partition coefficients (log P) and biodegradability using EPI Suite or COSMOtherm .
Advanced: How can crystallographic data resolve discrepancies in reported tautomeric forms?
Answer:
- Single-crystal analysis : Determine the dominant tautomer (e.g., sulfanylidene vs. thione forms) via electron density maps and Hirshfeld surface analysis.
- DFT calculations : Compare experimental bond lengths (e.g., C=S vs. C–SH) with optimized geometries at the B3LYP/6-311+G(d,p) level .
- Thermogravimetric analysis (TGA) : Assess thermal stability to identify tautomeric shifts during phase transitions .
Advanced: What strategies mitigate synthetic byproduct formation during scale-up?
Answer:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., hydrazones) and adjust stoichiometry dynamically.
- Catalyst screening : Test alternative bases (e.g., triethylamine vs. sodium acetate) to suppress side reactions like oxidation .
- Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or employ preparative HPLC for challenging separations .
Advanced: How can QSAR models predict its pharmacokinetic properties?
Answer:
- Descriptor selection : Use topological polar surface area (TPSA), log P, and hydrogen-bonding counts from PubChem data .
- Training datasets : Curate analogs with known ADME profiles (e.g., thiazolidinones) to build regression models (e.g., partial least squares).
- Validation : Cross-check predictions with in vitro Caco-2 permeability or microsomal stability assays .
Advanced: What statistical methods reconcile conflicting antioxidant activity data across studies?
Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC, assay type) using random-effects models to quantify heterogeneity.
- Sensitivity analysis : Isolate variables (e.g., DPPH concentration, solvent) via ANOVA or mixed-effects regression .
- Standardization : Propose a unified protocol (e.g., 100 µM DPPH in ethanol, 30-minute incubation) for cross-study comparability .
Advanced: How can mechanistic studies clarify its mode of enzyme inhibition?
Answer:
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations.
- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or CYP450) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
